Bephenium hydroxynaphthoate

Descripción general

Descripción

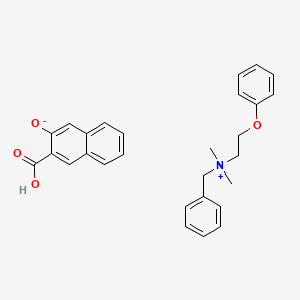

El hidroxinaftaato de befenio es un agente antihelmíntico que se usó anteriormente en el tratamiento de infecciones por anquilostomas y ascaridiasis . Se formula como una sal entre el ingrediente farmacéutico activo, befenio, y el ácido 3-hidroxi-2-naftoico . Este compuesto es conocido por su capacidad para paralizar la musculatura de los parásitos, facilitando su eliminación de los intestinos .

Aplicaciones Científicas De Investigación

El hidroxinaftaato de befenio ha sido ampliamente estudiado por sus propiedades antihelmínticas. Sus aplicaciones incluyen:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de las sales de amonio cuaternario.

Biología: Se ha investigado por sus efectos sobre los gusanos parásitos y su posible uso en el control de infecciones parasitarias.

Medicina: Se usó anteriormente en entornos clínicos para tratar infecciones por anquilostomas y ascaridiasis.

Industria: Se utiliza en el desarrollo de nuevos agentes y formulaciones antihelmínticas.

Mecanismo De Acción

El hidroxinaftaato de befenio actúa como un agonista colinérgico, provocando la parálisis de la musculatura del parásito . Esta acción facilita la eliminación de los parásitos de los intestinos. El compuesto se dirige a los receptores nicotínicos de acetilcolina (nAChRs) en los parásitos, lo que lleva a una contracción muscular sostenida y una eventual parálisis .

Compuestos Similares:

Pirantel: Otro agente antihelmíntico que actúa sobre los receptores nicotínicos de acetilcolina.

Levamisol: Similar en acción al hidroxinaftaato de befenio, se utiliza para tratar infecciones por gusanos parásitos.

Singularidad: El hidroxinaftaato de befenio es único en su formulación como una sal con ácido 3-hidroxi-2-naftoico, lo que mejora su solubilidad y biodisponibilidad. Su acción específica sobre los receptores nicotínicos de acetilcolina también lo distingue de otros agentes antihelmínticos.

Safety and Hazards

Bephenium hydroxynaphthoate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is advised .

Análisis Bioquímico

Biochemical Properties

Bephenium hydroxynaphthoate plays a significant role in biochemical reactions, particularly as an activator of B-type acetylcholine receptors (AChRs) . It interacts with enzymes, proteins, and other biomolecules, including levamisole-sensitive acetylcholine receptors (L-AChRs) in nematodes . The nature of these interactions involves the activation of these receptors, leading to neuromuscular effects that are crucial for its anthelmintic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by acting on acetylcholine receptors, which are involved in cell signaling pathways . This compound can alter gene expression and cellular metabolism by modulating the activity of these receptors, leading to paralysis in nematodes . Additionally, it has been observed to have effects on mammalian muscle nicotinic acetylcholine receptors (nAChRs), although it is a weak agonist in this context .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an agonist of L-AChRs and an open-channel blocker at higher concentrations . It binds to these receptors, causing channel activation and subsequent neuromuscular effects. At higher concentrations, it acts as a channel blocker, preventing further activation . This dual action is essential for its effectiveness as an anthelmintic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains effective for a certain period before breaking down . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained neuromuscular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively paralyzes nematodes without significant toxicity . At higher doses, toxic or adverse effects can occur, including potential neuromuscular blockade in mammals . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anthelmintic activity .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its action . The compound’s metabolism includes its conversion to active forms that can interact with acetylcholine receptors . These interactions can affect metabolic flux and metabolite levels, contributing to its overall pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It is distributed to target tissues where it can exert its effects on acetylcholine receptors . The compound’s localization and accumulation are influenced by these transport mechanisms, ensuring its availability at the site of action .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target receptors . Targeting signals and post-translational modifications play a role in directing the compound to these locations, enhancing its effectiveness as an anthelmintic agent .

Métodos De Preparación

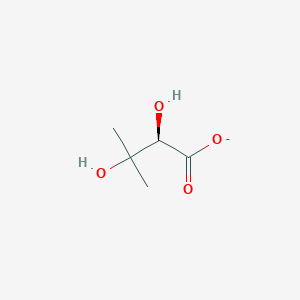

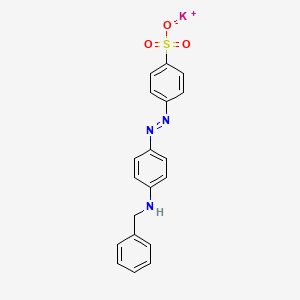

Rutas de Síntesis y Condiciones de Reacción: El hidroxinaftaato de befenio se sintetiza haciendo reaccionar la sal sódica del ácido 3-hidroxi-2-naftoico con cloruro de bencildimetil (2-fenoxietil)amonio . La reacción típicamente involucra los siguientes pasos:

- Preparación de la sal sódica del ácido 3-hidroxi-2-naftoico.

- Reacción de la sal sódica con cloruro de bencildimetil (2-fenoxietil)amonio en condiciones controladas para formar hidroxinaftaato de befenio.

Métodos de Producción Industrial: La producción industrial del hidroxinaftaato de befenio sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. El compuesto se formula luego en varias formas de dosificación para uso clínico.

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidroxinaftaato de befenio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el grupo hidroxilo fenólico.

Sustitución: Los anillos aromáticos del compuesto pueden participar en reacciones de sustitución electrofílica.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Sustitución: Se pueden introducir reactivos electrofílicos como halógenos o grupos nitro en condiciones ácidas o básicas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.

Comparación Con Compuestos Similares

Pyrantel: Another anthelmintic agent that acts on nicotinic acetylcholine receptors.

Levamisole: Similar in action to bephenium hydroxynaphthoate, used to treat parasitic worm infections.

Uniqueness: this compound is unique in its formulation as a salt with 3-hydroxy-2-naphthoic acid, which enhances its solubility and bioavailability. Its specific action on nicotinic acetylcholine receptors also distinguishes it from other anthelmintic agents.

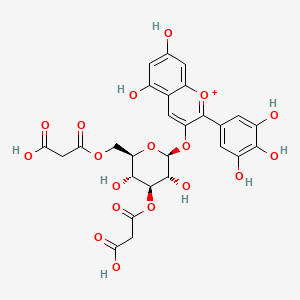

Propiedades

IUPAC Name |

benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPQCPQAHTXCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3818-50-6 | |

| Record name | BEPHENIUM HYDROXYNAPTHOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

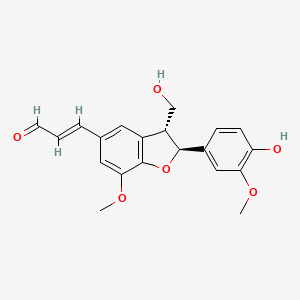

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bephenium hydroxynaphthoate exert its anthelmintic effect?

A1: this compound acts as a nicotinic acetylcholine receptor agonist, specifically targeting those found in nematode parasites. [] This interaction leads to a depolarization of the parasite's muscle cells, causing paralysis and subsequent expulsion from the host's gastrointestinal tract. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C28H29NO5, and its molecular weight is 459.5 g/mol.

Q3: What is the efficacy of this compound against different hookworm species?

A7: this compound has demonstrated high efficacy against Ancylostoma duodenale. [] While it is also effective against Necator americanus, its efficacy is generally lower compared to other anthelmintic drugs, such as tetrachlorethylene. [, ]

Q4: How does this compound compare to other anthelmintic drugs in terms of efficacy?

A8: Several studies have compared the efficacy of this compound to other anthelmintics. Results indicate that its efficacy can vary depending on the parasite species, dosage regimen, and other factors. For instance, it has been shown to be less effective than levamisole and pyrantel pamoate against hookworm and Ascaris lumbricoides. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.